REACTION_CXSMILES
|
[NH2:1][NH2:2].[NH2:3]/[C:4](/C(Cl)(Cl)Cl)=[C:5](/[C:11]#[N:12])\[C:6]([O:8][CH2:9][CH3:10])=[O:7]>CN(C=O)C>[NH2:3][C:4]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:11]([NH2:12])[NH:2][N:1]=1
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Name
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|
Quantity
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2.19 mL
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Type
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reactant
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Smiles
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NN
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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N\C(=C(/C(=O)OCC)\C#N)\C(Cl)(Cl)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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The DMF was removed in vacuo
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Type
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ADDITION
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Details
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the residue was slurried in a 95:5 mixture of DCM
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered off
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Type
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WASH
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Details
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washed with a 95:5 mixture of DCM
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Type
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DRY_WITH_MATERIAL
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Details
|
MeOH, and dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1C(=O)OCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |